Methyl 2-propylprolinate
Overview
Description
Methyl 2-propylprolinate is a chemical compound with the molecular formula C9H17NO2 . It contains a total of 29 bonds, including 12 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 five-membered ring, 1 aliphatic ester, 1 aliphatic secondary amine, and 1 Pyrrolidine .
Molecular Structure Analysis
The Methyl 2-propylprolinate molecule consists of 17 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms, making a total of 29 atoms . It contains a five-membered ring, an aliphatic ester, an aliphatic secondary amine, and a Pyrrolidine .Physical And Chemical Properties Analysis
The specific physical and chemical properties of Methyl 2-propylprolinate are not provided in the search results. Information on properties such as melting point, boiling point, density, and solubility would typically be found in a chemical reference or database .Scientific Research Applications
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Acrylic Plastic Production
- Field : Industrial Chemistry
- Application : Methyl propionate (MP) and methyl methacrylate (MMA) are industrially important precursors for large-scale acrylic plastic production .
- Method : An organic superbase 1,8-diazabicyclo-[5.4.0]-undec-7-ene (DBU) and methanol were reversibly reacted with molecular CO2 to form [DBUH][MeCO3], which further reacted with propionic anhydride or methacrylic anhydride to form MP or MMA, respectively .
- Results : Good recovery of the alcoholic solution of esters was achieved where 85% and 92% yields of MP and MMA were obtained, respectively .
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Dye Removal
- Field : Environmental Science
- Application : A natural Moroccan material was studied as an adsorbent to remove methyl violet 2B dye from aqueous solutions .
- Method : Several parameters were studied such as contact time, adsorbent mass, initial dye concentration, initial pH solution, the particle size of the material, and temperature .
- Results : The maximum theoretical adsorption capacity was 30.30 mg·g−1 at 23 °C for a particle diameter of 500 µm .
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Catalytic Asymmetric Povarov Reactions
- Field : Organic Chemistry
- Application : 3-methyl-2-vinylindoles have been used in catalytic asymmetric Povarov reactions .
- Method : The reactions were carried out via the three-component reactions of 3-methyl-2-vinylindoles, aldehydes, and anilines in the presence of chiral phosphoric acid .
- Results : This method provided easy access to chiral indole-derived tetrahydroquinolines with three contiguous stereogenic .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-propylpyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-5-9(8(11)12-2)6-4-7-10-9/h10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAGNRYPVFRSKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-propylprolinate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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